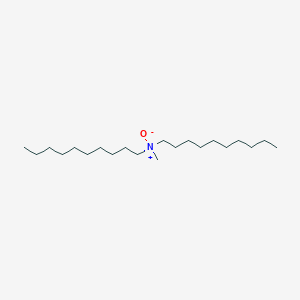
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” is a chemical compound with a conjugated diene system . It has a molecular formula of C8H12 . The compound is characterized by its conjugated diene system and the presence of electron-withdrawing carbonyl groups.
Synthesis Analysis
The synthesis of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” involves electrophilic addition to a conjugated diene . The addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene forms a mixture of 1,2- and 1,4-addition products . The stability of the carbocation intermediate increases in the order: primary < secondary < tertiary .Molecular Structure Analysis
The molecular structure of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” is characterized by a conjugated diene system . The numbers used in the expressions 1,2-addition and 1,4-addition do not refer to the positions of the carbon atoms in the diene molecule. Here, 1,2 indicates two neighboring carbon atoms, while 1,4 indicates two carbon atoms which are separated in the carbon chain by two additional carbon atoms .Chemical Reactions Analysis
The chemical reactions of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” involve electrophilic addition to a conjugated diene . The reaction forms a mixture of 1,2- and 1,4-addition products . The ratio of the products obtained is explained by the concept of carbocation stability .Propiedades
IUPAC Name |
2,4-dimethylcyclohexa-1,3-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPRQMBMSQNJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(CC1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555975 |
Source


|
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
CAS RN |
105827-63-2 |
Source


|
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
